Reduced Lipophilicity and Increased Polar Surface Area
The target compound exhibits a LogP of 1.64 and a topological polar surface area (TPSA) of 47.78 Ų, compared to 4,6-dichloropyrido[3,2-d]pyrimidine (CAS 175358-02-8) with a LogP of 2.33 and PSA of 38.67 Ų. The 2-oxo group and N1-methyl substitution collectively reduce lipophilicity by 0.69–0.70 log units and increase polar surface area by 9.11 Ų [1]. Both the [3,2-d] and [2,3-d] regioisomers of 4,6-dichloropyrido-pyrimidine share identical LogP (2.33) and PSA (38.67), making the target compound uniquely differentiated from either regioisomer .
| Evidence Dimension | Lipophilicity (LogP) and Polar Surface Area (PSA/TPSA) |
|---|---|
| Target Compound Data | LogP = 1.6353, TPSA = 47.78 Ų, H-Acceptors = 4, H-Donors = 0 |
| Comparator Or Baseline | 4,6-Dichloropyrido[3,2-d]pyrimidine: LogP = 2.3316, PSA = 38.67 Ų; 4,6-Dichloropyrido[2,3-d]pyrimidine: LogP = 2.3316, PSA = 38.67 Ų |
| Quantified Difference | ΔLogP = −0.6963 (reduced lipophilicity); ΔPSA = +9.11 Ų (increased polarity) |
| Conditions | Computationally predicted values (LogP: XLogP3 method; PSA: topological method). Data sourced from Chemscene (target) and Molbase (comparators). |
Why This Matters
Lower LogP correlates with improved aqueous solubility and reduced non-specific protein binding, while higher TPSA influences membrane permeability—critical parameters for compound library design and hit-to-lead optimization that cannot be replicated by the non-oxo analog.
- [1] Molbase. 4,6-Dichloropyrido[3,2-d]pyrimidine. CAS 175358-02-8. LogP: 2.3316, PSA: 38.67. https://qiye.molbase.cn/d17603/550834 View Source
